4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Description
4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
A study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant anti-inflammatory and analgesic activities. The research highlighted the synthesis of derivatives with a pyrimidine base, showcasing their potential as COX-1/COX-2 inhibitors with remarkable COX-2 selectivity, analgesic, and anti-inflammatory properties compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacologically Active Compounds
Another study involved heating substituted benzimidazole-2-sulfonic acids with secondary amines to synthesize dialkylaminobenzimidazoles. These compounds exhibited various pharmacological activities, including antiarrhythmic, antiaggregation, and NHE-1-inhibiting activities. Specifically, compounds related to the pyrimidine structure showed greater NHE-inhibiting activity than known inhibitors (Zhukovskaya et al., 2017).
Synthesis of Pyrrolo[3,2-d]pyrimidines
Research on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 1,3-dimethyluracils demonstrated high yields and efficiency. This synthetic method offers a pathway for creating derivatives that could have varied biological applications, highlighting the versatility of pyrimidine-based compounds in chemical synthesis (Majumdar, Das, & Jana, 1998).
G Protein-Biased Dopaminergics
A study identified high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine structure. These compounds showed a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential use in developing novel therapeutics for psychiatric disorders (Möller et al., 2017).
Antimicrobial Activity of Pyridine Derivatives
A study synthesized new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential application of pyrimidine-based compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-17-6-4-16(5-7-17)19(26)24-14-12-23(13-15-24)18-8-9-21-20(22-18)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWCCJGAGLELAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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